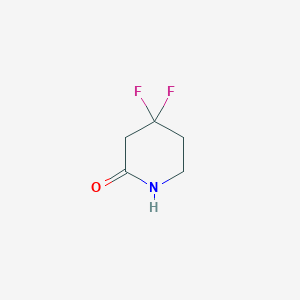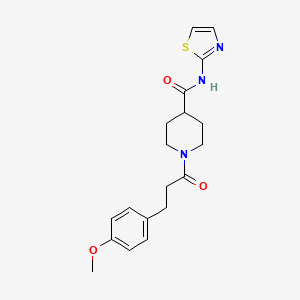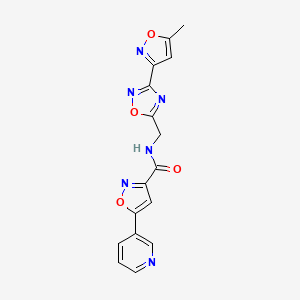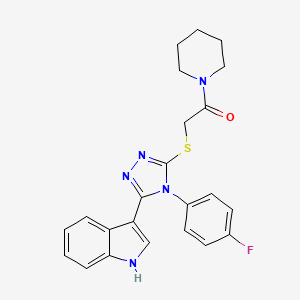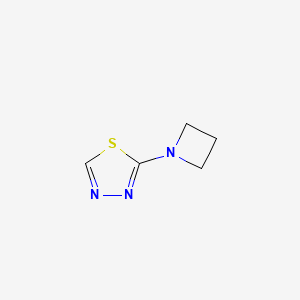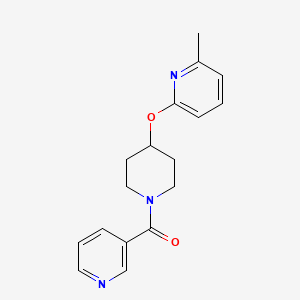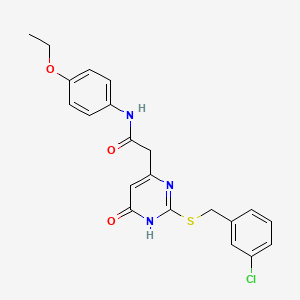
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticonvulsant Potential The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has been explored for potential anticonvulsant effects. Severina et al. (2020) conducted a study focusing on the direct synthesis of these derivatives as possible anticonvulsants. The study utilized molecular docking to predict the affinity of the compounds towards anticonvulsant biotargets, revealing moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. The compound with a 4-bromophenyl substituent showed the most pronounced activity, indicating a correspondence between docking results and in vivo studies, and suggesting a potential pathway for developing anticonvulsant therapies Severina, H., Skupa, O., Voloshchuk, N., & Georgiyants, V. (2020). Journal of Applied Pharmaceutical Science.
Pharmacokinetics and Cardiovascular Applications The thiouracil derivative PF-06282999 has been investigated for its potential in treating cardiovascular diseases. Dong et al. (2016) studied its pharmacokinetics, disposition across animals and humans, and its irreversible inactivation of the myeloperoxidase enzyme. The study highlighted the compound's resistance to metabolic turnover, suggesting renal excretion as a major clearance mechanism in humans. This research supports the hypothesis that PF-06282999's physicochemical properties favor elimination via nonmetabolic routes, providing insights into its safety and efficacy profile for potential therapeutic use in cardiovascular conditions Dong, J. Q., Varma, M., Wolford, A., Ryder, T. F., Di, L., Feng, B., Terra, S., Sagawa, K., & Kalgutkar, A. (2016). Drug Metabolism and Disposition.
Chemical Reactivity and Potential for Diverse Biological Activities The chemical reactivity of various acetamide derivatives has been explored, leading to the synthesis of compounds with potential antimicrobial activities. Farouk, Ibrahim, and El-Gohary (2021) investigated the synthesis of a novel compound through acetylation and formylation processes, followed by reactions with primary and heterocyclic amines. The synthesized compounds demonstrated significant biological activity, suggesting their potential as antimicrobial agents. This study highlights the versatility of acetamide derivatives in generating biologically active compounds, potentially contributing to the development of new antimicrobial agents Farouk, O., Ibrahim, M., & El-Gohary, N. M. (2021). Synthetic Communications.
Propriétés
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-2-28-18-8-6-16(7-9-18)23-19(26)11-17-12-20(27)25-21(24-17)29-13-14-4-3-5-15(22)10-14/h3-10,12H,2,11,13H2,1H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEZNOGKIGHUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



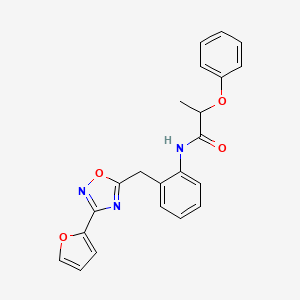
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2860810.png)
![N-(1-cyanocyclopentyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2860813.png)
![N-[(4-Chlorophenyl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2860814.png)
![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2860818.png)
